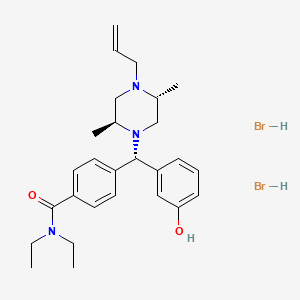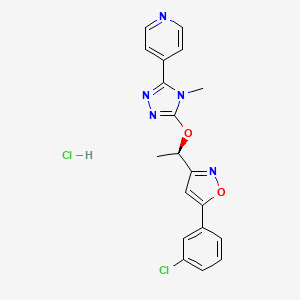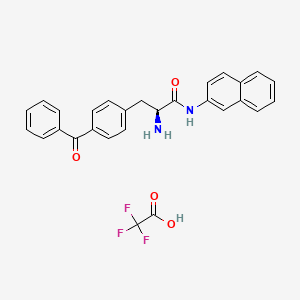
E3 ligase Ligand-Linker Conjugates 8
Übersicht
Beschreibung
VH032-C6-PEG3-C4-Cl, auch bekannt als (S,R,S)-AHPC-C6-PEG3-C4-Cl, ist ein Konjugat von Liganden für die E3-Ubiquitin-Ligase und einen 20-Atome langen Linker. Diese Verbindung enthält den (S,R,S)-AHPC-basierten von-Hippel-Lindau (VHL)-Liganden und einen Alkyl/Ether-basierten Linker. Es ist in der Lage, den Abbau von GFP-HaloTag7 in zellbasierten Assays zu induzieren .
Wissenschaftliche Forschungsanwendungen
VH032-C6-PEG3-C4-Cl hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet.
Biologie: In zellbasierten Assays eingesetzt, um den Abbau bestimmter Proteine, wie z. B. GFP-HaloTag7, zu induzieren.
Medizin: Untersucht hinsichtlich seines Potenzials in der gezielten Proteinabbautherapie, insbesondere in der Krebsforschung.
Industrie: Verwendung bei der Entwicklung neuer Therapeutika und Forschungswerkzeuge
Wirkmechanismus
VH032-C6-PEG3-C4-Cl übt seine Wirkung aus, indem es den Abbau von Zielproteinen über das Ubiquitin-Proteasom-System induziert. Die Verbindung bindet an die VHL-E3-Ubiquitin-Ligase, die das Zielprotein für den Abbau durch das Proteasom markiert. Dieser Prozess umfasst die folgenden Schritte:
Bindung an den VHL-Liganden: VH032-C6-PEG3-C4-Cl bindet an den VHL-Liganden.
Rekrutierung des Zielproteins: Die Verbindung rekrutiert das Zielprotein an die VHL-E3-Ubiquitin-Ligase.
Ubiquitinierung: Das Zielprotein wird ubiquitiniert, wodurch es für den Abbau markiert wird.
Proteasomaler Abbau: Das ubiquitinierte Protein wird durch das Proteasom abgebaut
Wirkmechanismus
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 8 is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach to the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
This compound operates by forming PROTACs (Proteolysis-Targeting Chimeras) . These are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .
Pharmacokinetics
The efficacy and selectivity of molecules inducing protein degradation, like protacs, depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .
Result of Action
The result of the action of this compound is the ubiquitination-mediated degradation of cancer-promoting proteins . This process plays a vital role during posttranslational modification . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .
Action Environment
It’s known that the efficacy and selectivity of molecules inducing protein degradation, like protacs, can be influenced by the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .
Safety and Hazards
Zukünftige Richtungen
E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development . Thanks to their multi-functions, E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .
Biochemische Analyse
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 8 interacts with various enzymes and proteins. It plays a significant role in the ubiquitination process, transferring ubiquitin protein to attach the lysine site of targeted substrates . The this compound, in particular, provides regulatory specificity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating the degradation of over 80% of proteins in cells . Its dysregulation has been revealed in most hallmarks of cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression . It interacts with various enzymes in this pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VH032-C6-PEG3-C4-Cl beinhaltet die Konjugation von Liganden für die E3-Ubiquitin-Ligase mit einem 20-Atome langen Linker. Der Konnektor des Linkers ist eine Halogengruppe. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des VHL-Liganden: Der VHL-Ligand wird basierend auf der (S,R,S)-AHPC-Struktur synthetisiert.
Linker-Anbindung: Ein Alkyl/Ether-basierter Linker wird an den VHL-Liganden gebunden.
Abschließende Konjugation: Der letzte Schritt beinhaltet die Konjugation des Linkers mit der Halogengruppe unter Bildung von VH032-C6-PEG3-C4-Cl
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für VH032-C6-PEG3-C4-Cl sind nicht umfassend dokumentiert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
VH032-C6-PEG3-C4-Cl unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Halogengruppe im Linker kann an Substitutionsreaktionen teilnehmen.
Konjugationsreaktionen: Die Verbindung kann mit anderen Molekülen konjugiert werden, wie z. B. potente Tyrosinkinase-Inhibitoren (TKIs) wie Bosutinib und Dasatinib
Häufige Reagenzien und Bedingungen
Häufige Reagenzien und Bedingungen, die bei Reaktionen mit VH032-C6-PEG3-C4-Cl verwendet werden, umfassen:
Lösungsmittel: Dimethylsulfoxid (DMSO) und Ethanol sind häufig verwendete Lösungsmittel.
Katalysatoren: Abhängig von der jeweiligen Reaktion können verschiedene Katalysatoren verwendet werden
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit VH032-C6-PEG3-C4-Cl gebildet werden, umfassen Konjugate mit anderen Molekülen, wie z. B. TKIs, die den Abbau von Zielproteinen durch Entführung der E3-Ubiquitin-Ligase vermitteln können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VH032-PEG5-C6-Cl: Ein weiteres Konjugat von Liganden für die E3-Ubiquitin-Ligase mit einem 21-Atome langen Linker.
VH032-PEG6-C4-Cl: Eine ähnliche Verbindung mit einem 6-Einheiten-PEG-Linker.
Einzigartigkeit
VH032-C6-PEG3-C4-Cl ist durch seine spezifische Kombination des (S,R,S)-AHPC-basierten VHL-Liganden und des 20-Atome langen Alkyl/Ether-basierten Linkers einzigartig. Diese Kombination ermöglicht einen effizienten Abbau von Zielproteinen in zellbasierten Assays .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLOIWXHCPWFF-MEEYNGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)










